molecular formula C21H19N5O4 B6584434 N-(2-ethoxyphenyl)-2-{3-oxo-8-phenoxy-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl}acetamide CAS No. 1251544-26-9

N-(2-ethoxyphenyl)-2-{3-oxo-8-phenoxy-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl}acetamide

Cat. No.: B6584434
CAS No.: 1251544-26-9
M. Wt: 405.4 g/mol
InChI Key: SZTAQNDBEGOMLJ-UHFFFAOYSA-N
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Description

N-(2-ethoxyphenyl)-2-{3-oxo-8-phenoxy-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl}acetamide is a triazolopyrazine-derived compound with a molecular formula of C₂₁H₁₉N₅O₄ (calculated based on its structural features). Its core structure comprises a [1,2,4]triazolo[4,3-a]pyrazine ring system substituted at position 8 with a phenoxy group and at position 2 with an acetamide moiety linked to a 2-ethoxyphenyl group. This compound is structurally analogous to BG13473 (CAS 1251628-61-1, C₁₉H₁₄BrN₅O₃), which replaces the ethoxyphenyl group with a 4-bromophenyl substituent .

Properties

IUPAC Name

N-(2-ethoxyphenyl)-2-(3-oxo-8-phenoxy-[1,2,4]triazolo[4,3-a]pyrazin-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N5O4/c1-2-29-17-11-7-6-10-16(17)23-18(27)14-26-21(28)25-13-12-22-20(19(25)24-26)30-15-8-4-3-5-9-15/h3-13H,2,14H2,1H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZTAQNDBEGOMLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)CN2C(=O)N3C=CN=C(C3=N2)OC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Triazolopyrazine-Based Compounds

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Features
Target Compound 8-phenoxy, 2-(N-(2-ethoxyphenyl)acetamide) C₂₁H₁₉N₅O₄ 405.41 Ethoxy group enhances lipophilicity; phenoxy may influence π-π interactions .
BG13473 8-phenoxy, 2-(N-(4-bromophenyl)acetamide) C₁₉H₁₄BrN₅O₃ 440.25 Bromine substituent increases electronegativity, potentially altering binding affinity.
Compound 45 8-amino, 6-(4-benzylpiperazinylphenyl), 2-phenyl C₂₈H₂₇N₇O 477.57 Benzylpiperazine enhances solubility; amino group enables hydrogen bonding.
Compound 16 8-amino, 6-(4-(2-aminoethoxy)phenyl), antioxidant-conjugated C₃₄H₃₈N₆O₄ 606.71 Antioxidant (3,5-di-tert-butyl-4-hydroxybenzamide) confers radical-scavenging activity.
Compound 12 8-amino, 6-(4-hydroxyphenyl), 2-chloroacetamide C₁₅H₁₂ClN₅O₃ 345.74 Hydroxyphenyl and chloroacetamide groups may improve metabolic stability.

Key Observations:

Substituent Impact: Phenoxy vs. Amino Groups: The target compound’s 8-phenoxy group contrasts with the 8-amino substituent in Compounds 45, 16, and 12. Amino groups are typically more reactive and can participate in hydrogen bonding, whereas phenoxy groups enhance aromatic stacking . Ethoxyphenyl vs. Bromophenyl: Compared to BG13473, the ethoxyphenyl group in the target compound likely improves metabolic stability over bromophenyl, which may pose toxicity risks .

Synthetic Approaches: The target compound’s synthesis may involve coupling 8-phenoxy-triazolopyrazine intermediates with 2-ethoxyphenyl acetamide, analogous to methods described for BG13473 . In contrast, Compounds 45 and 16 employ nucleophilic aromatic substitution or Mitsunobu reactions to introduce benzylpiperazine or antioxidant moieties .

Piperazine- and Pyrrolo-Fused Analogues

Table 2: Comparison with Piperazine- and Pyrrolo-Substituted Derivatives

Compound Name Core Structure Substituents Molecular Weight (g/mol) Notable Features
N-(3-Isopropylphenyl)-2-{8-[4-(2-methylphenyl)-1-piperazinyl]-3-oxo-triazolo[4,3-a]pyrazin-2-yl}acetamide Triazolopyrazine 8-piperazinyl (2-methylphenyl), 3-isopropylphenyl ~496.58 (est.) Piperazine enhances solubility; isopropylphenyl may improve CNS penetration.
N-((1S,3R)-3-(6H-pyrrolo[2,3-e]triazolo[4,3-a]pyrazin-1-yl)cyclopentyl)cyclopropanecarboxamide Pyrrolo-triazolo-pyrazine Cyclopentyl, cyclopropanecarboxamide ~354.41 (est.) Pyrrolo fusion increases rigidity; cyclopropane may reduce metabolic degradation.

Key Observations:

  • Piperazine Derivatives : The compound from shares the triazolopyrazine core but incorporates a piperazinyl group, which is absent in the target compound. Piperazine derivatives often exhibit improved pharmacokinetic profiles due to enhanced water solubility .
  • Pyrrolo-Fused Systems : The pyrrolo-triazolo-pyrazine in introduces a fused bicyclic system, which may enhance target selectivity by restricting conformational flexibility .

Functionalized Acetamide Derivatives

  • Antioxidant Conjugates : Compound 16 () links the triazolopyrazine core to 3,5-di-tert-butyl-4-hydroxybenzamide, a potent antioxidant. This contrasts with the target compound’s simpler acetamide structure, highlighting a strategy to combine epigenetic modulation with oxidative stress reduction .
  • Chloroacetamide vs. Ethoxyacetamide : Compound 12 () uses a chloroacetamide group, which may act as a reactive warhead in covalent inhibitor design, whereas the ethoxy group in the target compound likely serves as a metabolically stable substituent .

Research Findings and Implications

  • Structure-Activity Relationships (SAR): The 8-phenoxy group in the target compound may sterically hinder interactions with hydrophobic binding pockets compared to smaller substituents like amino or hydroxy groups . Ethoxy and bromo substituents (BG13473) demonstrate how electron-donating vs. electron-withdrawing groups modulate electronic properties and binding .
  • Therapeutic Potential: Antioxidant-conjugated derivatives (e.g., Compound 16) suggest dual functionality in diseases like cancer or neurodegeneration . Piperazine- and pyrrolo-fused analogues () highlight advancements in optimizing blood-brain barrier penetration and metabolic stability .

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